1-Butene, 2-bromo-3-methyl-

Vinyl halide reactivity Cross-coupling substrate classification Organometallic chemistry

1-Butene, 2-bromo-3-methyl- (IUPAC: 2-bromo-3-methylbut-1-ene, CAS 31844-96-9) is a brominated alkene with the molecular formula C5H9Br and a molecular weight of 149.03 g/mol. It is characterized by a bromine atom directly attached to the vinylic (sp²) carbon at the 2-position of the butene backbone, classifying it as a vinyl bromide rather than an allylic bromide.

Molecular Formula C5H9Br
Molecular Weight 149.03 g/mol
CAS No. 31844-96-9
Cat. No. B12089078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butene, 2-bromo-3-methyl-
CAS31844-96-9
Molecular FormulaC5H9Br
Molecular Weight149.03 g/mol
Structural Identifiers
SMILESCC(C)C(=C)Br
InChIInChI=1S/C5H9Br/c1-4(2)5(3)6/h4H,3H2,1-2H3
InChIKeyURVWKTROBMKSAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Butene, 2-Bromo-3-Methyl- (CAS 31844-96-9): A Vinyl Bromide Building Block for Cross-Coupling and Medicinal Chemistry


1-Butene, 2-bromo-3-methyl- (IUPAC: 2-bromo-3-methylbut-1-ene, CAS 31844-96-9) is a brominated alkene with the molecular formula C5H9Br and a molecular weight of 149.03 g/mol [1]. It is characterized by a bromine atom directly attached to the vinylic (sp²) carbon at the 2-position of the butene backbone, classifying it as a vinyl bromide rather than an allylic bromide [2]. This structural feature places it in a distinct reactivity class compared to its positional isomers, making it a candidate substrate for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Negishi couplings, as well as for Grignard reagent formation [3]. The compound is typically supplied as a liquid with a purity of approximately 95% for research applications [1].

Why 1-Butene, 2-Bromo-3-Methyl- Cannot Be Interchanged with Its C5H9Br Isomers: Structural and Reactivity Consequences


Compounds sharing the molecular formula C5H9Br, such as 3-bromo-3-methyl-1-butene (CAS 865-58-7) and 1-bromo-3-methyl-2-butene (prenyl bromide, CAS 870-63-3), are not functionally equivalent to 2-bromo-3-methyl-1-butene . The critical distinction lies in the hybridization of the bromine-bearing carbon: the target compound is a vinyl bromide (Br attached to an sp² alkene carbon), whereas 3-bromo-3-methyl-1-butene is an allylic bromide (Br attached to an sp³ carbon adjacent to the double bond) [1]. This difference dictates fundamentally divergent reactivity profiles. Vinyl bromides are resistant to direct nucleophilic substitution (S_N1/S_N2) but are privileged substrates for transition-metal-catalyzed cross-coupling reactions that form C–C bonds with retention of olefin geometry. Allylic bromides, by contrast, undergo facile nucleophilic displacement and can participate in allylic rearrangements, leading to different product distributions . Substituting one isomer for another without accounting for these mechanistic differences can result in reaction failure, poor yields, or undesired regioisomeric products. The quantitative evidence below substantiates these differentiation dimensions.

Quantitative Differentiation Guide for 1-Butene, 2-Bromo-3-Methyl- (CAS 31844-96-9) vs. Closest Analogs


Structural Class Differentiation: Vinyl Bromide (sp² C–Br) vs. Allylic Bromide (sp³ C–Br) Defines Reactivity and Application Scope

2-Bromo-3-methyl-1-butene possesses a bromine atom directly bonded to an sp²-hybridized vinylic carbon (C2 of the butene), making it a vinyl (alkenyl) bromide [1]. Its positional isomer, 3-bromo-3-methyl-1-butene (CAS 865-58-7), has bromine on an sp³-hybridized allylic carbon (C3), classifying it as an allylic bromide . This hybridization difference produces a C–Br bond dissociation energy difference of approximately 10–15 kcal/mol (vinyl C–Br ≈ 80–85 kcal/mol vs. allylic C–Br ≈ 65–70 kcal/mol, based on class-level thermochemical data), rendering the vinyl bromide significantly less reactive toward direct S_N2 displacement [2]. In palladium-catalyzed Suzuki-Miyaura cross-coupling, alkenyl bromides (including vinyl bromides) achieve coupling yields of 49–95% with potassium alkyltrifluoroborates under optimized conditions (10 mol% PdCl₂(dppf)·CH₂Cl₂, 3.0 equiv Cs₂CO₃, aqueous toluene, 80°C), whereas allylic bromides often require different catalytic systems and can undergo competing β-hydride elimination pathways [3].

Vinyl halide reactivity Cross-coupling substrate classification Organometallic chemistry

Lipophilicity (LogP) Differentiation: Target LogP 2.7 vs. 3-Bromo-3-methyl-1-butene LogP 2.49 Affects Partitioning and Chromatographic Behavior

The computed partition coefficient (XLogP3-AA) for 2-bromo-3-methyl-1-butene is 2.7, as reported by PubChem [1]. For the isomeric 3-bromo-3-methyl-1-butene (CAS 865-58-7), the ACD/LogP is 2.49, as reported by ChemSpider . This ΔLogP of +0.21 indicates the target compound is measurably more lipophilic. A higher LogP translates to longer retention times on reversed-phase HPLC columns and differential partitioning in liquid-liquid extraction protocols. In pharmaceutical lead optimization, a LogP difference of this magnitude can alter membrane permeability predictions and in vitro assay behavior, making it a meaningful parameter for procurement decisions in medicinal chemistry campaigns.

Physicochemical property comparison LogP differentiation Chromatographic retention

Density and Boiling Point Differentiation: Target Density ~1.27 g/mL and Reduced-Pressure Boiling Point 82–83°C Enable Distillation-Based Purification

The target compound exhibits a density of approximately 1.27 g/mL at 25°C and a boiling point of 82–83°C under reduced pressure, based on vendor technical specifications . In comparison, the isomer 3-bromo-3-methyl-1-butene (CAS 865-58-7) has a predicted density of 1.2 ± 0.1 g/cm³ and an atmospheric-pressure boiling point of 108.7 ± 9.0 °C . The target's higher density (Δ ≈ +0.07 g/mL) and lower reduced-pressure boiling point reflect the influence of bromine position on intermolecular interactions and vapor pressure. These differences are practically significant: the target can be purified by vacuum distillation at moderate temperatures (82–83°C under reduced pressure), reducing the risk of thermal decomposition, whereas the allylic isomer requires higher temperatures for distillation at atmospheric pressure .

Physical property specification Purification method selection Quality control

Cross-Coupling Proficiency: Alkenyl Bromide Class Achieves Up to 95% Yield in Suzuki-Miyaura Reactions with Alkyltrifluoroborates

In the Molander et al. (2007) study of palladium-catalyzed cross-coupling, alkenyl bromides—the class to which 2-bromo-3-methyl-1-butene belongs—were coupled with potassium alkyltrifluoroborates to achieve isolated yields of 49–95% [1]. The optimized conditions employed 10 mol% PdCl₂(dppf)·CH₂Cl₂ as catalyst, 3.0 equivalents of Cs₂CO₃ as base, in aqueous toluene at 80°C. The base selection was critical: Cs₂CO₃ consistently outperformed K₂CO₃ for alkenyl bromide substrates [1]. Importantly, the study demonstrated that alkenyl bromides with β-substitution (such as the isopropenyl group in the target compound) are competent substrates, providing moderate to excellent yields. While the study did not report the target compound specifically, class-level data for structurally analogous alkenyl bromides support its applicability as a coupling partner. In contrast, allylic bromides such as 3-bromo-3-methyl-1-butene can undergo competing oxidative addition pathways and β-hydride elimination that reduce cross-coupling efficiency with alkylboron nucleophiles [2].

Suzuki-Miyaura cross-coupling Alkenyl bromide reactivity C–C bond formation

Synthetic Accessibility: Patent Route via Isoprene Hydrobromination Achieves 84% Yield with 97% Purity for Related Bromobutene

Chinese patent CN1323771A discloses a method for preparing brominated butenes via the reaction of isoprene with hydrobromic acid (20–54% concentration) or HBr gas at −20 to 30°C, employing cuprous halide as catalyst [1]. For the structurally related 1-bromo-3-methyl-2-butene, this method achieves 84% yield with 97% purity after distillation, demonstrating that cuprous bromide-catalyzed hydrobromination of isoprene is a viable, high-yielding industrial route to brominated C5 alkenes [1]. The target compound (2-bromo-3-methyl-1-butene) is accessible through analogous electrophilic addition strategies, and the patent's disclosure of catalyst-controlled regioselectivity provides a framework for optimizing its synthesis. In contrast, 3-bromo-3-methyl-1-butene is typically accessed via allylic bromination of 3-methyl-1-butene using N-bromosuccinimide (NBS), a route that can produce mixtures of allylic isomers requiring careful chromatographic separation [2].

Synthetic route efficiency Patent methodology Process chemistry

Optimal Application Scenarios for 1-Butene, 2-Bromo-3-Methyl- (CAS 31844-96-9) Based on Quantitative Differentiation Evidence


Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for C(sp²)–C(sp³) Bond Construction

The vinyl bromide structure of 2-bromo-3-methyl-1-butene makes it a suitable electrophilic partner for Suzuki-Miyaura cross-coupling reactions. As demonstrated by the Molander et al. (2007) study, alkenyl bromides of this class achieve coupling yields of 49–95% with potassium alkyltrifluoroborates using PdCl₂(dppf)·CH₂Cl₂ (10 mol%) and Cs₂CO₃ (3.0 equiv) in aqueous toluene at 80°C [1]. The target compound's bromine is attached to an sp² carbon, which undergoes oxidative addition to Pd(0) without the competing β-hydride elimination pathways that plague allylic bromide substrates. This makes it a preferred choice for medicinal chemistry groups constructing isopropenyl-containing scaffolds via cross-coupling, where retention of the olefin geometry is essential.

Grignard Reagent Formation for Nucleophilic Vinylation

2-Bromo-3-methyl-1-butene can serve as a precursor for vinyl Grignard reagent formation. Vinyl Grignard reagents are valuable nucleophiles for addition to carbonyl compounds, yielding allylic alcohols after aqueous workup. The target compound's vinyl bromide structure (LogP 2.7, density 1.27 g/mL [1]) distinguishes it from allylic bromides: the resulting vinyl Grignard is less prone to Wurtz-type homocoupling side reactions compared to allylic Grignard reagents derived from 3-bromo-3-methyl-1-butene, which can undergo allylic rearrangement. Researchers requiring a well-defined vinyl nucleophile for stereospecific addition reactions should select this compound over allylic isomers.

Vacuum Distillation-Based Purification for High-Purity Research Batches

With a reduced-pressure boiling point of 82–83°C [1], 2-bromo-3-methyl-1-butene can be conveniently purified by vacuum distillation at moderate temperatures. This is a practical advantage over its isomer 3-bromo-3-methyl-1-butene, which has a predicted atmospheric boiling point of 108.7°C and may require higher distillation temperatures that risk thermal decomposition or dehydrobromination. For laboratories that require freshly distilled, high-purity material for sensitive catalytic reactions, this lower-temperature distillation capability reduces the risk of generating reactive impurities that could poison palladium catalysts.

Structure-Activity Relationship (SAR) Studies Requiring Isomerically Defined Vinyl Bromide Probes

In medicinal chemistry SAR campaigns, the precise position of the bromine atom relative to the double bond can dramatically affect biological activity. The target compound (LogP 2.7 [1]) presents a defined vinyl bromide pharmacophore with measurably higher lipophilicity (ΔLogP = +0.21) than its allylic isomer 3-bromo-3-methyl-1-butene (LogP 2.49 ). This difference in physicochemical properties, combined with the distinct reactivity of the vinyl C–Br bond toward biological nucleophiles (e.g., glutathione, cysteine residues), makes the target compound a specific tool for probing covalent inhibitor mechanisms or for use as a reactive fragment in fragment-based drug discovery, where isomeric purity directly impacts assay interpretability.

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